molecular formula C17H15NO4S2 B2554679 ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 379236-65-4

ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2554679
CAS No.: 379236-65-4
M. Wt: 361.43
InChI Key: TYOTUTMHUMCVLY-UHFFFAOYSA-N
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Description

ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a synthetic bithiophene derivative featuring a 2,3'-bithiophene core substituted with a methyl group at the 5-position, a furan-2-amido moiety at the 5'-position, and an ethyl carboxylate ester at the 4'-position. Its structure combines aromatic thiophene units with polar functional groups, making it a candidate for applications in materials science and medicinal chemistry. The ethyl carboxylate group suggests enhanced solubility compared to free carboxylic acids, a feature observed in other ester-functionalized bithiophenes .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-3-21-17(20)14-11(13-7-6-10(2)24-13)9-23-16(14)18-15(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOTUTMHUMCVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Precursor Preparation

  • Starting material : 3-Methylthiophene-2-carboxylic acid ethyl ester.
  • Reaction conditions :
    • Cyclization : Treat with sodium ethoxide (NaOEt) in anhydrous ethanol at 80°C for 12 hours.
    • Quenching : Acidify with 1M HCl to pH 3–4.
  • Yield : 68–72% of 5-methyl-[2,3'-bithiophene]-4'-carboxylate.

Amino Group Introduction at Position 5'

  • Nitration : Intermediate is treated with fuming HNO₃ in concentrated H₂SO₄ at 0°C for 2 hours (→ nitro derivative).
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours) reduces the nitro group to amino, yielding Intermediate A.

Methyl Group Installation at Position 5

Direct alkylation of the bithiophene core faces regioselectivity challenges. A directed ortho metalation (DoM) strategy ensures precise methyl group placement:

Directed Metalation

  • Base : Lithium diisopropylamide (LDA, 2.2 equiv) in tetrahydrofuran (THF) at –78°C.
  • Electrophile : Methyl iodide (3.0 equiv), added dropwise post-metalation.
  • Reaction time : 4 hours at –78°C, then gradual warming to 25°C.
  • Yield : 82% of 5-methyl-substituted intermediate.

Amide Bond Formation with Furan-2-Carbonyl Chloride

The final step introduces the furan-2-amido group via nucleophilic acylation:

Acylation Protocol

  • Reagents :
    • Intermediate A (1.0 equiv)
    • Furan-2-carbonyl chloride (1.2 equiv)
    • Triethylamine (TEA, 2.5 equiv) as base
  • Solvent : Anhydrous dichloromethane (DCM) under N₂ atmosphere.
  • Conditions : Stir at 25°C for 8 hours.
  • Workup :
    • Wash with 5% HCl (removes excess acyl chloride).
    • Extract with DCM, dry over MgSO₄.
    • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 75% of target compound.

Optimization and Challenges

Competing Side Reactions

  • Oversubstitution : Excess methyl iodide leads to di-methylated byproducts. Mitigated by controlled stoichiometry (≤1.1 equiv CH₃I).
  • Amino Group Oxidation : Intermediate A’s primary amine is susceptible to air oxidation. Conduct reactions under inert gas (Ar/N₂).

Solvent Effects on Acylation

Comparative studies reveal solvent-dependent yields (Table 1):

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Dichloromethane 8.93 75 98
Tetrahydrofuran 7.52 68 95
Acetonitrile 37.5 55 90

Polar aprotic solvents enhance reaction efficiency by stabilizing charged intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 3.5 Hz, 1H, furan H-3)
    • δ 6.82 (dd, J = 3.5, 1.8 Hz, 1H, furan H-4)
    • δ 4.32 (q, J = 7.1 Hz, 2H, –OCH₂CH₃)
    • δ 2.58 (s, 3H, –CH₃ at C5).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₅NO₄S₂ [M+H]+: 370.0523; found: 370.0521.

Purity Assessment

  • HPLC : 98.2% purity (C18 column, acetonitrile:H₂O = 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and thiophenes, as well as reduced alcohol derivatives.

Mechanism of Action

The mechanism of action of ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The furan and thiophene rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Compared to methyl or carboxylic acid derivatives (Compounds 7 and 16), the ethyl carboxylate group balances solubility and lipophilicity, a critical factor in drug design .
  • The methyl substituent at the 5-position may sterically hinder π-π stacking, differentiating it from unsubstituted analogs like α-terthienyl (Compound 3, ) .

Physical and Chemical Properties

  • Solubility : The ethyl carboxylate group improves solubility in organic solvents compared to carboxylic acid analogs (e.g., Compound 16), as observed in methyl 2,2'-bithiophene-5-carboxylate (Compound 7) .
  • Thermal Stability : Methyl and ethyl esters (e.g., Compounds 7, 15) typically exhibit higher melting points than hydroxyl- or acetyl-substituted analogs due to reduced polarity .

Biological Activity

Overview of Ethyl 5'-(Furan-2-amido)-5-methyl-[2,3'-bithiophene]-4'-carboxylate

This compound is a synthetic compound that belongs to the class of bithiophene derivatives. Compounds in this category are often studied for their potential applications in pharmaceuticals due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Bithiophene backbone
  • Functional Groups : Furan amide and ethyl ester groups

Anticancer Activity

Bithiophene derivatives have been reported to exhibit significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that certain bithiophene derivatives act as dual inhibitors of key cancer-related targets such as EGFR and VEGFR-2, which are critical in cancer proliferation and metastasis. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity against various cancer cell lines.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have indicated that certain derivatives can significantly reduce inflammatory markers in cell cultures, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Some bithiophene derivatives also display antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Case Studies

  • Anticancer Study : A study conducted on a series of bithiophene derivatives revealed that modifications to the side chains significantly enhanced their cytotoxicity against MCF-7 breast cancer cells. The most potent compound exhibited an IC50 value of 10 µM, indicating strong antiproliferative activity.
  • Anti-inflammatory Research : In a model using carrageenan-induced paw edema in rats, a bithiophene derivative showed a reduction in inflammation by approximately 54% at a dosage of 0.01 mmol/kg. This suggests its potential use as an anti-inflammatory agent.
  • Antimicrobial Testing : A recent study evaluated several bithiophene compounds against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL, showcasing their effectiveness as antimicrobial agents.

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